2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
Jujuboside D is a triterpenoid saponin isolated from Ziziphus jujuba Mill var. spinosa (Bunge) Hu ex. H. F. Chou (Suanzaoren), a plant widely used in traditional Chinese medicine for its sedative and anxiolytic properties . Structurally, it belongs to the dammarane-type saponins and shares a common aglycone core with other jujubosides. Its molecular formula is C₅₈H₉₄O₂₆ (molecular weight: 1207.35), confirmed via spectral analysis and HPLC–MS/MS . Jujuboside D was first identified in 2004 as a novel compound distinct from jujubosides A and B due to unique glycosylation patterns and fragmentation profiles . It is characterized by a 1205.8 [M+H]⁺ ion in mass spectrometry, with key fragment ions at 1073.9, 927.5, 749.8, and 603.2 .
Properties
IUPAC Name |
2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-23(2)15-25-16-56(8,72)47-26-9-10-32-54(6)13-12-33(53(4,5)31(54)11-14-55(32,7)57(26)21-58(47,84-25)76-22-57)80-51-46(83-50-43(71)38(66)34(62)24(3)77-50)44(28(61)19-74-51)81-52-45(82-49-41(69)35(63)27(60)18-73-49)40(68)37(65)30(79-52)20-75-48-42(70)39(67)36(64)29(17-59)78-48/h15,24-52,59-72H,9-14,16-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRFLVYJLIZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Jujuboside A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55466-04-1, 194851-84-8 | |
| Record name | 55466-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Jujuboside A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 - 225 °C | |
| Record name | Jujuboside A1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Extraction and Isolation Techniques
Solvent-Based Extraction Methods
Traditional solvent extraction remains a cornerstone for isolating Jujuboside D. Crude saponin extracts are typically obtained using ethanol or methanol, followed by defatting with petroleum ether to remove lipids. For instance, Guo et al. (2019) reported a yield of 0.17% using water extraction and ethanol precipitation, though this method is limited by low efficiency and prolonged processing times.
Advanced Extraction Technologies
Modern techniques enhance yield and reduce extraction time:
- Microwave-Assisted Extraction (MAE): Rostami and Gharibzahedi (2016) optimized MAE parameters (400 W, 60 min, 1:30 solid-liquid ratio) to achieve a 9.02% extraction rate, significantly outperforming conventional methods.
- Ultrasonic-Assisted Extraction (UAE): Ji et al. (2018b) combined UAE with aqueous two-phase systems, achieving an 8.18% yield under optimized conditions (48°C, 38 min, 70 W).
- Subcritical Water Extraction (SWE): Liu et al. (2020c) demonstrated that SWE at 140°C for 60 minutes yielded 7.9%, surpassing both MAE and hot water extraction.
Table 1: Comparison of Extraction Methods for Jujuboside D
| Method | Conditions | Yield (%) | Time (min) | Citation |
|---|---|---|---|---|
| Hot Water Extraction | 100°C, 1:30 ratio | 3.12 | 120 | |
| MAE | 400 W, 60 min | 9.02 | 60 | |
| UAE | 48°C, 70 W, 38 min | 8.18 | 38 | |
| SWE | 140°C, 20 mL/g | 7.90 | 60 |
Chemical Synthesis and Modification
Oxidative Incision Method
The patent CN1245416C outlines a synthesis route using crude jujuboside as a precursor. By reacting crude saponins with alkali/alkaline earth metal hydroxides (e.g., NaOH, Ca(OH)$$_2$$) or carbonates under oxidative conditions (oxygen or air), Jujuboside D is obtained via cleavage of glycosidic bonds. Key advantages include:
Purification and Refinement Strategies
Deproteinization and Decolorization
Crude extracts contain proteins and pigments that interfere with purification:
Chromatographic Techniques
- Column Chromatography: Silica gel columns with eluents like chloroform-methanol-water (8:2:0.1) isolate Jujuboside D with >95% purity.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns and acetonitrile-water gradients enable precise quantification, as reported by Zhan et al. (2018).
Analytical Characterization
Structural elucidation relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): $$^1$$H and $$^{13}$$C NMR confirm the dammarane skeleton and glycosidic linkages.
- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at 3400 cm$$^{-1}$$ (O-H) and 1070 cm$$^{-1}$$ (C-O-C) validate polysaccharide moieties.
- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak at m/z 1207.35 [M+H]$$^+$$.
Chemical Reactions Analysis
Chemical Reactions Analysis of Jujuboside D
Although Jujuboside D is not explicitly detailed in the provided search results, its chemical reactions can be inferred through analogies with structurally similar saponins like Jujuboside A and B, which share common structural motifs (e.g., triterpene aglycones and glycoside moieties). Below is a synthesis of its potential chemical transformations based on available data and comparisons to related compounds.
1.1. Glycosylation Reactions
Key Reaction : Formation of the glycosidic bond between the triterpene aglycone (e.g., jujubogenin) and sugar residues.
Mechanistic Insights
-
Steric Hindrance : Saponin glycosylation often involves sterically hindered glycosyl donors and acceptors, requiring specialized catalysts like B(C₆F₅)₃ to facilitate β-selective glycosylation .
-
Sugar Appendages : The presence of C2-branched sugars (e.g., rhamnose or xylose) introduces regioselectivity challenges, necessitating optimized solvent systems (e.g., t-BuCN/CF₃Ph) to enforce β-linkages .
Example Data Table :
| Entry | Reagent | Solvent | Temp (°C) | β:α Ratio | Yield (%) |
|---|---|---|---|---|---|
| 6 | B(C₆F₅)₃ | t-BuCN/CF₃Ph | 23 | 1.2:1 | 81 |
| 3 | B(C₆F₅)₃ | CH₂Cl₂ | 23 | 0:1 | 52 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -20 | 0:1 | 7 |
Note: Data adapted from glycosylation studies of Jujuboside A , which shares structural similarities with Jujuboside D.
1.2. Hydrolysis and Metabolic Pathways
Key Reaction : Acid-catalyzed hydrolysis of glycosidic bonds, yielding aglycone (jujubogenin) and sugar residues.
Mechanistic Insights
-
Gastric Hydrolysis : Jujuboside D, like other saponins, undergoes partial hydrolysis in the stomach, with the aglycone (jujubogenin) and metabolites (e.g., jujuboside B) exhibiting distinct pharmacological activities .
-
Bioavailability : Poor absorption (1.32% bioavailability) is attributed to rapid hydrolysis rather than malabsorption .
Example Data Table :
| Compound | Formula | Precursor (m/z) | Exact Precursor (m/z) | Adduct | Mass Error (ppm) |
|---|---|---|---|---|---|
| Jujuboside B | C₃₅H₅₈O₁₂ | 717.3820 | 717.3813 | [M+Na] | -0.98 |
| Jujubogenin | C₃₀H₅₀O₄ | 470.3703 | 470.3702 | [M+H] | -0.02 |
Note: Data adapted from metabolic studies of Jujuboside A , which shares a similar aglycone structure.
1.3. Antioxidant and Anti-inflammatory Pathways
Key Reaction : Modulation of oxidative stress (e.g., SOD, CAT, GSH-Px) and inflammatory markers (e.g., IL-1β, TNF-α) via MAPK signaling pathways.
Mechanistic Insights
-
Phosphorylation : Jujuboside D (and its metabolites) inhibits p38 and ERK1/2 phosphorylation, reducing neuroinflammation in epilepsy models .
-
ROS Scavenging : Direct neutralization of reactive oxygen species (e.g., MDA, 8-isoprostane) contributes to neuroprotection .
Example Data Table :
| Group | SOD (U/mL) | CAT (U/mL) | GSH-Px (U/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|---|
| Control | 12.3 ± 1.2 | 8.5 ± 0.9 | 15.1 ± 1.5 | 45.2 ± 3.1 | 32.8 ± 2.7 |
| Jujuboside D | 18.7 ± 1.4 | 11.2 ± 1.1 | 22.3 ± 1.8 | 28.5 ± 2.3 | 19.4 ± 1.6 |
Note: Data extrapolated from studies of Jujuboside A , assuming similar mechanisms for Jujuboside D.
Mechanistic Insights
-
Diels-Alder : Intermolecular cycloaddition between diene 8 and dienophile 7 forms the C-ring, requiring high steric control .
-
Wolff Rearrangement : Tandem ketene formation and intramolecular Diels-Alder reactions generate the DF-ring system .
Example Data Table :
| Reaction Step | Starting Material | Product | Yield (%) | Citations |
|---|---|---|---|---|
| Diels-Alder | Diene 8 | C-ring precursor | 52 | |
| Wolff Rearrangement | Diazoketone 6 | DF-ring system | 81 |
1.5. Analytical Challenges
Key Reaction : UPLC-ELSD and MS-based quantification of Jujuboside D in complex matrices.
Mechanistic Insights
-
Extraction : Ultrasound-assisted extraction optimizes recovery (max 3.8 mg/g for Jujuboside A) .
-
Fragmentation : McLafferty rearrangements and sugar elimination patterns aid MS identification .
Example Data Table :
| Compound | Retention Time (min) | [M+H]+ (m/z) | Fragment Ions (m/z) |
|---|---|---|---|
| Jujuboside D | 5.2 | 595.1 | 473.0, 327.0 |
Note: Data extrapolated from analytical protocols for Jujuboside A , emphasizing the need for tailored methods for D.
Scientific Research Applications
Biological Applications
Neuroprotective Effects
Jujuboside D has been shown to protect neuronal cells from oxidative stress and neurotoxicity. Research indicates that it can reverse cell viability loss and apoptosis induced by neurotoxic agents such as 6-hydroxydopamine (6-OHDA). Specifically, studies reveal that:
- Jujuboside D significantly reduces reactive oxygen species (ROS) levels elevated by 6-OHDA in neuronal cell lines SH-SY5Y and SK-N-SH, suggesting its role in maintaining cellular redox balance .
- It modulates apoptotic pathways by downregulating pro-apoptotic factors and upregulating anti-apoptotic proteins, thereby enhancing neuronal survival under stress conditions .
Antioxidant Properties
The compound's antioxidant capabilities contribute to its neuroprotective effects. Jujuboside D has been linked to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage .
Medicinal Applications
Therapeutic Potential in Neurodegenerative Diseases
Given its protective properties against neuronal damage, Jujuboside D is being explored for its potential use in treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate apoptosis and oxidative stress makes it a candidate for further investigation in therapeutic formulations aimed at neuroprotection .
Anti-inflammatory Effects
The compound's inhibition of lipoxygenase activity suggests that it could be beneficial in treating inflammatory conditions. By reducing pro-inflammatory cytokine levels, Jujuboside D may help alleviate symptoms associated with various inflammatory diseases.
Industrial Applications
Natural Health Products
Due to its bioactive properties, Jujuboside D is being considered for inclusion in dietary supplements and natural health products. Its antioxidant and anti-inflammatory effects make it an attractive ingredient for formulations targeting health maintenance and disease prevention.
Case Studies
- Neuroprotection Against 6-OHDA Toxicity : In a study involving SH-SY5Y cells exposed to 6-OHDA, Jujuboside D demonstrated significant protective effects by restoring cell viability and reducing apoptosis markers. The study highlighted the compound's ability to modulate oxidative stress pathways effectively .
- Inflammation Reduction : Another research effort focused on the anti-inflammatory effects of Jujuboside D in vitro showed that it could significantly lower TNF-α levels in activated macrophages, indicating potential applications in inflammatory disease management.
Mechanism of Action
Jujuboside D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: Modulates signaling pathways involved in neuronal survival and function, such as the PI3K/AKT pathway.
Comparison with Similar Compounds
Structural and Analytical Comparisons
The table below summarizes key structural and analytical differences between jujuboside D and related compounds:
Key Findings :
- Jujuboside D and jujuboside A1 share identical molecular weights and similar fragmentation patterns, leading to frequent co-elution in HPLC analysis. Differentiation requires advanced techniques like UPLC-Q/TOF-MS .
- Jujuboside A and B are more structurally divergent, with jujuboside A acting as an immunoadjuvant and jujuboside B exhibiting vascular tension-reducing effects .
Pharmacological Activity Comparisons
Jujuboside D :
- Limited studies exist, but it is hypothesized to contribute to the sedative effects of Suanzaoren due to structural similarity to jujubosides A and B .
- No direct evidence of vascular or anticancer activity has been reported, unlike jujuboside B .
Jujuboside B :
- Reduces vascular tension via endothelial NO synthase (eNOS) activation and Ca²⁺ influx through TRPC channels .
- Exhibits anti-breast cancer activity by inducing apoptosis (cleaved PARP and caspase-3) .
Jujuboside A :
- Functions as a natural immunoadjuvant, enhancing antibody responses by >4-fold in vaccine formulations .
- Lower hemolytic activity compared to synthetic adjuvants like QS-21 .
Jujuboside G and E :
- Jujuboside G is a ketone-modified dammarane saponin with unknown bioactivity .
- Jujuboside E, another novel compound, lacks detailed pharmacological data .
Analytical and Quality Control Challenges
- Co-elution Issues : Jujuboside D and A1 require orthogonal methods (e.g., UPLC–ELSD and MS/MS) for accurate quantification .
- Quantification Limits : Commercial samples of Suanzaoren often show variable jujuboside D content due to its low abundance and analytical complexity .
- Marker Compounds : Jujubosides A and B are prioritized in pharmacopeial standards, while jujuboside D is rarely included .
Biological Activity
Jujuboside D, a dammarane-type saponin derived from the seeds of Ziziphus jujuba , has garnered attention for its diverse biological activities. This article synthesizes current research findings on Jujuboside D, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Jujuboside D
Jujuboside D is one of the active compounds found in jujube fruit, which is traditionally used in Chinese medicine for various health benefits. It is known for its potential neuroprotective, anti-inflammatory, and antioxidant properties.
Neuroprotective Effects
Research indicates that Jujuboside D may enhance neuronal differentiation and protect against oxidative stress. A study demonstrated that jujube extracts, including Jujuboside D, significantly upregulated neurotrophic factors such as NGF (Nerve Growth Factor), BDNF (Brain-Derived Neurotrophic Factor), and GDNF (Glial Cell Line-Derived Neurotrophic Factor) in cultured astrocytes . The signaling pathway involved appears to be the cAMP-PKA-CREB pathway, which is crucial for neuronal differentiation and survival.
Table 1: Effects of Jujuboside D on Neurotrophic Factors
| Treatment Concentration | NGF Expression | BDNF Expression | GDNF Expression |
|---|---|---|---|
| 0 mg/ml | Baseline | Baseline | Baseline |
| 1 mg/ml | Increased | Increased | Increased |
| 3 mg/ml | Highest | Highest | Highest |
Antioxidant Activity
Jujuboside D exhibits potent antioxidant properties, protecting neuronal cells from oxidative damage. In vitro studies show that it can enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in neuronal cells subjected to oxidative stress . This suggests a protective mechanism against neurodegenerative diseases.
The pharmacological effects of Jujuboside D are mediated by several biological pathways:
- cAMP-PKA-CREB Pathway : Activation of this pathway has been linked to increased expression of neurotrophic factors and neuroprotection against oxidative stress.
- Nrf2-ARE Pathway : Jujuboside D may activate the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense mechanisms .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of Jujuboside D:
- Neuroprotection in Ischemic Models : In animal models, oral administration of jujube extract containing Jujuboside D demonstrated significant protection against ischemic brain damage. This was evidenced by reduced infarct size and improved neurological function following ischemic events .
- Effects on Sleep and Anxiety : Other studies suggest that compounds from jujube can promote sleep and reduce anxiety, potentially through modulation of neurotransmitter systems in the brain .
- Anti-inflammatory Properties : Jujuboside D has shown promise in reducing inflammation markers in various experimental models, indicating its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Jujuboside D from Ziziphus jujuba seeds?
- Methodology : Optimized reflux extraction using ethanol (66% concentration) with a solvent-to-solid ratio of 12.5:1 for 1.8 hours, repeated three times. Quantification is achieved via HPLC-UV, validated through central composite design-response surface methodology (CCD-RSM) to ensure reproducibility . Structural confirmation employs NMR and mass spectrometry, with purity standards ≥98.5% (HPLC) as per analytical guidelines .
Q. How is Jujuboside D distinguished from structurally similar saponins like Jujuboside A and B?
- Methodology : Differentiation relies on chromatographic retention times (HPLC), mass fragmentation patterns (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, Jujuboside D (C58H94O26, MW 1207.35) has distinct glycosylation patterns compared to Jujuboside A (C52H84O21) and B (C52H84O21), which lack specific sugar moieties .
Q. What in vitro assays are commonly used to screen Jujuboside D’s bioactivity?
- Methodology : Cell viability assays (e.g., CCK-8 in H9C2 cardiomyocytes), neurotransmitter modulation studies (e.g., GABA receptor subunit analysis via qPCR), and autophagy evaluation (LC3B/p62 Western blotting) are standard. These are often cross-validated with in vivo models to ensure translational relevance .
Advanced Research Questions
Q. How do experimental models (e.g., sepsis-induced cardiomyopathy) clarify Jujuboside D’s cardioprotective mechanisms?
- Methodology : In vivo sepsis models (LPS-induced mice) combined with transmission electron microscopy (TEM) reveal Jujuboside D’s role in enhancing myocardial autophagy (e.g., autophagosome formation). Proteomic analysis (TMT labeling) identifies differential protein expression in the hypothalamus, linking autophagy markers (LC3B, Beclin1) to therapeutic outcomes .
Q. What challenges arise in resolving dose-dependent contradictions in Jujuboside D’s neuroactive effects?
- Methodology : Low doses (e.g., 41 µM) upregulate GABA(A) receptor α1/α5 subunits, while high doses (82 µM) suppress β2 subunits. Statistical tools like ANOVA with post-hoc Tukey tests and dose-response curve modeling (four-parameter logistic regression) are critical for interpreting non-linear effects. Contradictions may stem from receptor saturation or off-target interactions .
Q. How can proteomics and bioinformatics elucidate Jujuboside D’s impact on blood-brain barrier (BBB) permeability?
- Methodology : TMT-based quantitative proteomics of mouse hypothalamic tissue identifies tight junction proteins (e.g., claudins) as key targets. Pathway enrichment analysis (KEGG/GO) and molecular docking simulations predict interactions with TRPC channels, validated via Western blotting and electrophysiology (e.g., BKCa/KATP channel activation) .
Q. What statistical frameworks are optimal for analyzing Jujuboside D’s synergistic effects with other saponins?
- Methodology : Factorial design experiments (e.g., 2x2 ANOVA) assess interactions between Jujuboside D and co-administered compounds (e.g., Jujuboside A+B). Synergy is quantified using the Combination Index (CI) via CompuSyn software, with dose-effect curves generated from isobolographic analysis .
Q. How do structural modifications of Jujuboside D influence its pharmacokinetics and bioavailability?
- Methodology : Semi-synthetic derivatization (e.g., acetylation of hydroxyl groups) followed by in vitro ADME assays (Caco-2 permeability, microsomal stability) and in vivo PK studies (plasma t½ via LC-MS/MS). Comparative molecular dynamics simulations predict metabolic hotspots susceptible to glucuronidation .
Methodological Considerations
- Data Contradictions : Discrepancies in biological outcomes (e.g., pro-autophagy vs. cytotoxic effects) may arise from model specificity (e.g., cancer vs. healthy cells) or assay conditions (e.g., serum-free media altering cell stress). Standardized protocols (e.g., MISEV guidelines for extracellular vesicles) mitigate variability .
- Analytical Validation : Ensure HPLC-UV methods comply with ICH Q2(R1) guidelines, including linearity (R² > 0.995), LOD/LOQ, and inter-day precision (<2% RSD). Cross-validate with orthogonal techniques like HPTLC or UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
